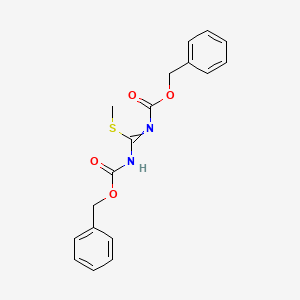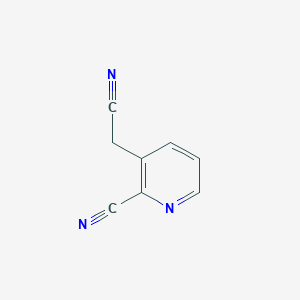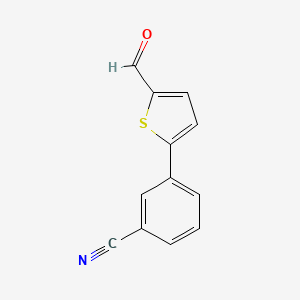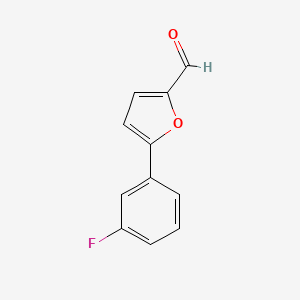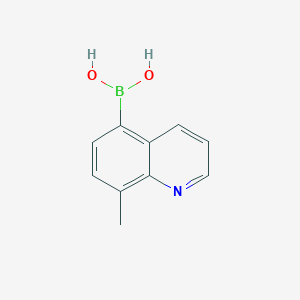
8-Methylquinoline-5-boronic acid
説明
8-Methylquinoline-5-boronic acid is a boronic acid derivative with the molecular formula C10H10BNO2 . It is a reactant involved in various chemical reactions such as C-H and C-S bond activations, synthesis of pyridazine via sequential amination / Suzuki coupling / alkylation reactions, and Suzuki-Miyaura coupling reactions for synthesis of biaryl monophosphorus ligands, fused tricyclic oxa-quinolones, or substituted β-amino acids .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The synthetic processes used to obtain these active compounds are relatively simple and well known . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks has been performed on a nanomole scale with high synthesis success rates .
Molecular Structure Analysis
The molecular structure of 8-Methylquinoline-5-boronic acid consists of a quinoline ring with a methyl group at the 8th position and a boronic acid group at the 5th position .
Chemical Reactions Analysis
Boronic acids, including 8-Methylquinoline-5-boronic acid, are involved in various chemical reactions. They are used as reactants in C-H and C-S bond activations, synthesis of pyridazine via sequential amination / Suzuki coupling / alkylation reactions, and Suzuki-Miyaura coupling reactions for synthesis of biaryl monophosphorus ligands, fused tricyclic oxa-quinolones, or substituted β-amino acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methylquinoline-5-boronic acid include a molecular weight of 187.01 g/mol . More detailed properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, hydrogen bond donor count, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be found on ChemSpider .
科学的研究の応用
Sensing Applications
Boronic acids, including 8-Methylquinoline-5-boronic acid, are known for their ability to form reversible covalent complexes with diols and other Lewis bases. This property is exploited in the development of sensors for various analytes. For instance, they can be used in homogeneous assays or heterogeneous detection systems to identify sugars and other substances that possess diol groups .
Biological Labelling
The interaction of boronic acids with diols is also useful in biological labelling. This application allows for the tagging of biomolecules that contain diol groups, such as carbohydrates on the surface of cells, which can be essential for tracking and analyzing biological processes .
Protein Manipulation and Modification
8-Methylquinoline-5-boronic acid can be utilized in the manipulation and modification of proteins. By targeting the diol-containing side chains of certain amino acids, researchers can modify proteins in a way that affects their function or stability, which is valuable in understanding protein behavior and designing new therapeutic agents .
Separation Technologies
In the field of separation technologies, boronic acids are used to selectively bind and isolate compounds that contain diol groups. This is particularly useful in the purification of biomolecules for research and therapeutic purposes .
Development of Therapeutics
The unique properties of boronic acids have been harnessed in the development of therapeutics. For example, they can be used to create molecules that interfere with biological pathways or inhibit enzymes that are critical in disease processes .
Electrophoresis of Glycated Molecules
Boronic acids are employed in the electrophoresis of glycated molecules, which are proteins or lipids that have glucose molecules attached to them. This application is significant in the diagnosis and monitoring of diseases like diabetes, where the level of glycated hemoglobin is an important indicator .
Building Materials for Analytical Methods
8-Methylquinoline-5-boronic acid can be used as a building block for creating microparticles and polymers that are utilized in various analytical methods. These materials can have applications ranging from drug delivery systems to components of diagnostic devices .
Controlled Release Systems
In the pharmaceutical industry, boronic acids are explored for their potential in creating controlled release systems. For example, polymers that respond to the concentration of glucose in the environment can be used for the controlled release of insulin, offering a novel approach to diabetes management .
作用機序
Target of Action
The primary target of the compound 8-Methylquinoline-5-boronic Acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
8-Methylquinoline-5-boronic Acid interacts with its target through a process known as transmetalation . In this process, the 8-Methylquinoline-5-boronic Acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 8-Methylquinoline-5-boronic Acid, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction is widely applied in the synthesis of various natural products, pharmaceutical targets, and lead compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of 8-Methylquinoline-5-boronic Acid’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including natural products and pharmaceuticals .
Action Environment
The action of 8-Methylquinoline-5-boronic Acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . Furthermore, 8-Methylquinoline-5-boronic Acid is generally environmentally benign , suggesting that it may have minimal environmental impact.
Safety and Hazards
8-Methylquinoline-5-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
The future directions of research on boronic acids, including 8-Methylquinoline-5-boronic acid, involve extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
特性
IUPAC Name |
(8-methylquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARJKOFXMGAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405824 | |
| Record name | 8-Methylquinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinoline-5-boronic acid | |
CAS RN |
1025010-58-5 | |
| Record name | B-(8-Methyl-5-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025010-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylquinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



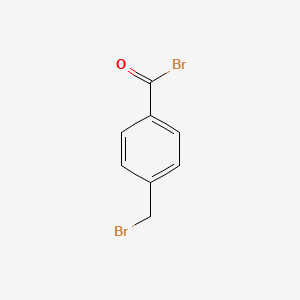


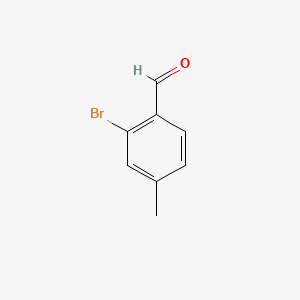

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)
